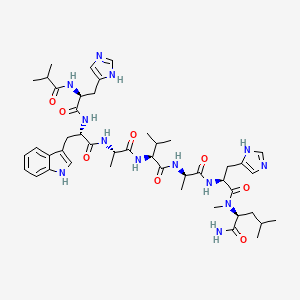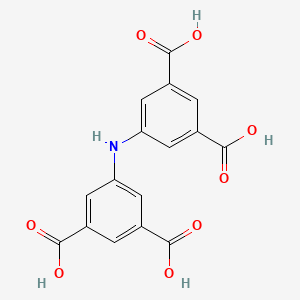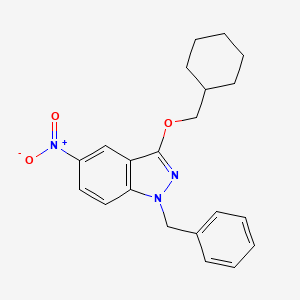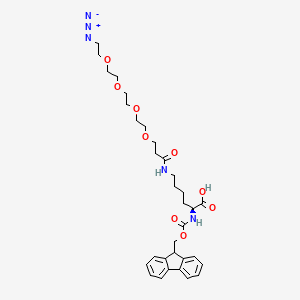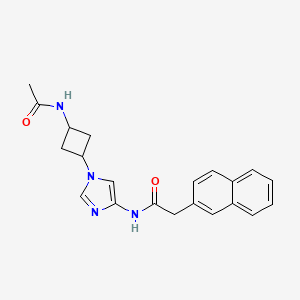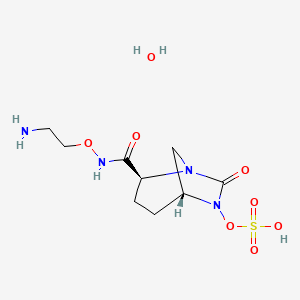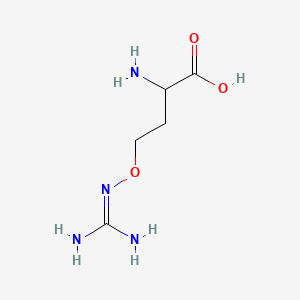
DL-Canavanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Canavanine is a non-protein amino acid that is structurally similar to arginine. It is found in many leguminous plants, including jack bean and lucerne (alfalfa). This compound is known for its toxic properties in both plant and animal systems due to its incorporation into proteins, leading to the formation of dysfunctional proteins .
Preparation Methods
The synthesis of DL-Canavanine can be achieved through various methods. One improved synthetic route involves the reaction of homoserine with diaminomethyleneaminooxy, followed by purification steps . Industrial production methods are not extensively documented, but laboratory synthesis typically involves controlled reaction conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
DL-Canavanine undergoes several types of chemical reactions, including:
Scientific Research Applications
DL-Canavanine has a wide range of scientific research applications:
Chemistry: It is used to study the regulation or modulation of polyamine–nitric oxide cross-talk in plants.
Biology: Its incorporation into proteins makes it a valuable tool for studying protein synthesis and function.
Industry: Its toxic properties are utilized in agricultural research to develop pest-resistant crops.
Mechanism of Action
DL-Canavanine exerts its effects by being incorporated into proteins in place of arginine. This disruption in protein synthesis can lead to various toxic effects, including inhibition of plant growth and potential autoimmunological diseases in animals .
Comparison with Similar Compounds
DL-Canavanine is unique among non-protein amino acids due to its high toxicity and structural similarity to arginine. Similar compounds include:
Meta-tyrosine: Another non-protein amino acid with toxic properties.
Canaline: A degradation product of this compound that also exhibits toxic effects.
Homoserine: A product of this compound degradation that is involved in various metabolic pathways.
This compound stands out due to its specific mode of action and its significant impact on protein synthesis and function .
Properties
CAS No. |
13269-28-8 |
|---|---|
Molecular Formula |
C5H12N4O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-amino-4-(diaminomethylideneamino)oxybutanoic acid |
InChI |
InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9) |
InChI Key |
FSBIGDSBMBYOPN-UHFFFAOYSA-N |
Canonical SMILES |
C(CON=C(N)N)C(C(=O)O)N |
Color/Form |
Crystals from absolute alcohol |
melting_point |
184 °C MP: 172 °C |
solubility |
Very soluble in water Insoluble in alcohol, ether, benzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)
